molecular formula C8H10N2O B3322962 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one CAS No. 156674-08-7

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one

Cat. No.: B3322962
CAS No.: 156674-08-7
M. Wt: 150.18 g/mol
InChI Key: UINXAHGOQZATSD-UHFFFAOYSA-N
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Description

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one is a heterocyclic compound that features a fused benzene and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by cyclization, can yield the desired imidazol-4-one structure .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydrobenzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXAHGOQZATSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one
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2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one
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2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one
Reactant of Route 5
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Reactant of Route 6
2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one

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